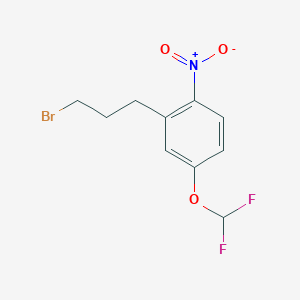
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene is an organic compound with a complex structure that includes bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. Finally, the bromopropyl group is added via an alkylation reaction using 1,3-dibromopropane under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopropyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium cyanide in a polar aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products will vary depending on the nucleophile used.
Reduction: 1-(3-Aminopropyl)-5-(difluoromethoxy)-2-nitrobenzene.
Oxidation: Products will depend on the specific oxidation conditions but may include carboxylic acids or aldehydes.
Scientific Research Applications
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: May be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through its nitro and bromopropyl groups, which can form covalent bonds with nucleophilic sites in proteins or DNA. The difluoromethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
- 1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethoxybenzene
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
Comparison: 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene is unique due to the presence of both a nitro group and a difluoromethoxy group, which can significantly influence its reactivity and potential applications. The nitro group is a strong electron-withdrawing group, which can affect the compound’s chemical behavior, while the difluoromethoxy group can enhance its lipophilicity and stability.
Properties
Molecular Formula |
C10H10BrF2NO3 |
|---|---|
Molecular Weight |
310.09 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-(difluoromethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C10H10BrF2NO3/c11-5-1-2-7-6-8(17-10(12)13)3-4-9(7)14(15)16/h3-4,6,10H,1-2,5H2 |
InChI Key |
DLNQXFNEVTYQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















